

H-Met-OiPr hydrochloride basic properties

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Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B554995*

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An In-Depth Technical Guide to **H-Met-OiPr Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of **H-Met-OiPr hydrochloride** (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.

Core Properties and Specifications

H-Met-OiPr hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.^{[1][2]}

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **H-Met-OiPr hydrochloride**. Data for related compounds are included for reference where specific data for the target compound is not available.

Property	Value	Reference(s)
IUPAC Name	isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride	[3]
Synonyms	L-Methionine isopropyl ester HCl, H-Met-OiPr HCl	[1]
CAS Number	85391-05-5	[4]
Molecular Formula	C ₈ H ₁₈ ClNO ₂ S	[4]
Molecular Weight	227.75 g/mol	[4]
Appearance	White to off-white solid	
Purity	Typically ≥97%	[4]
Boiling Point	304.8 °C at 760 mmHg (Predicted, likely for free base)	[3]
Melting Point	No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C)	[5]
Solubility	DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating	
	Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C)	[6][7]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)	

Safety Information

H-Met-OiPr hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

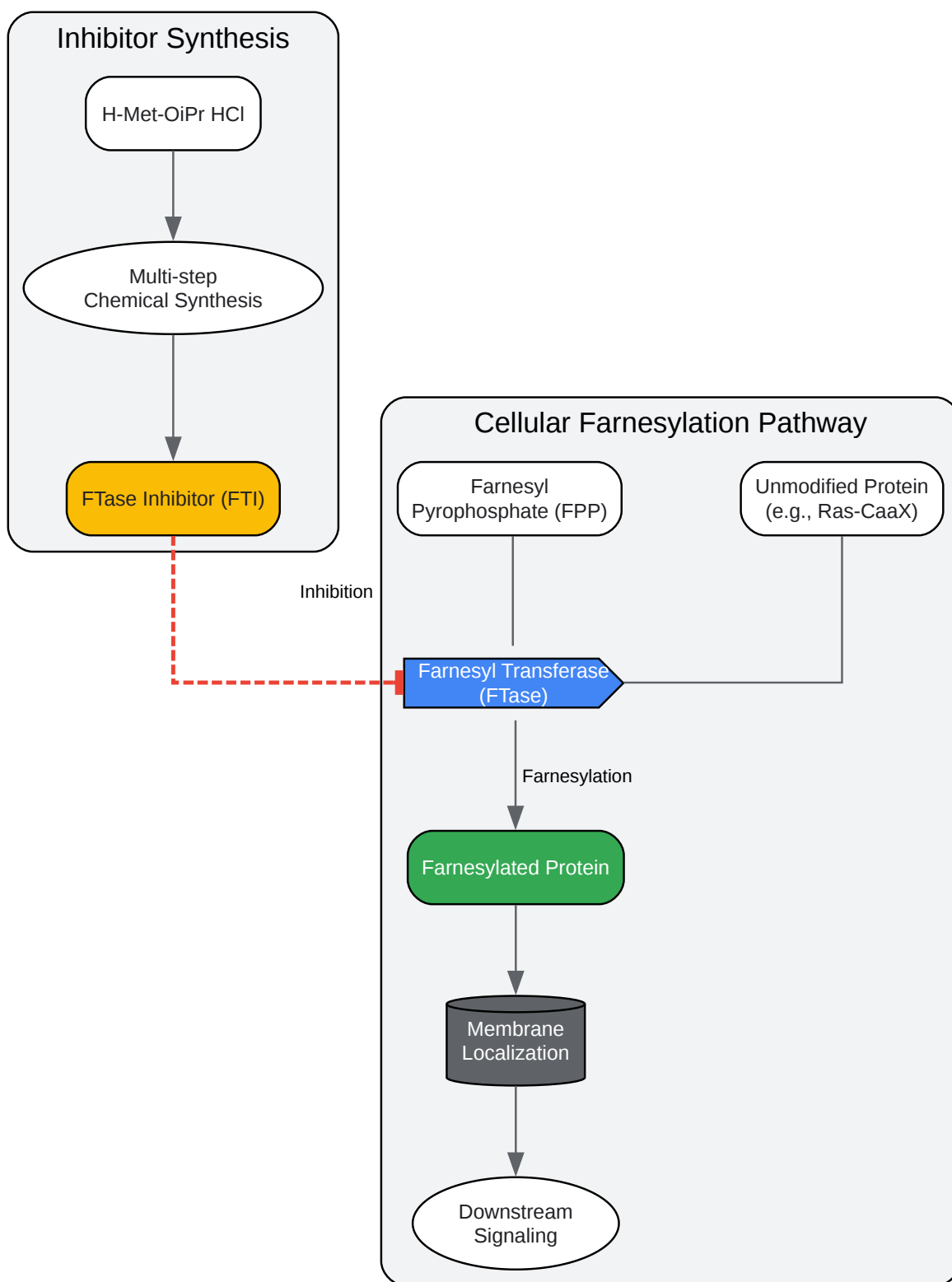
during handling. All work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral	GHS07 (Harmful)	Warning	H302: Harmful if swallowed
Skin Irritation	GHS07 (Harmful)	Warning	H315: Causes skin irritation
Eye Irritation	GHS07 (Harmful)	Warning	H319: Causes serious eye irritation
STOT-SE ¹	GHS07 (Harmful)	Warning	H335: May cause respiratory irritation
¹ Specific Target Organ Toxicity — Single Exposure			

Biological Relevance and Mechanism of Action

H-Met-OiPr hydrochloride serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.[1][2] FTase is a critical enzyme in a post-translational modification pathway known as prenylation.

The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.



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Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.

Experimental Protocols

While specific protocols detailing the use of **H-Met-OiPr hydrochloride** are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.^[8]
^[9]

Synthesis of H-Met-OiPr Hydrochloride via Thionyl Chloride Method

This protocol describes the esterification of L-methionine using isopropanol and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.

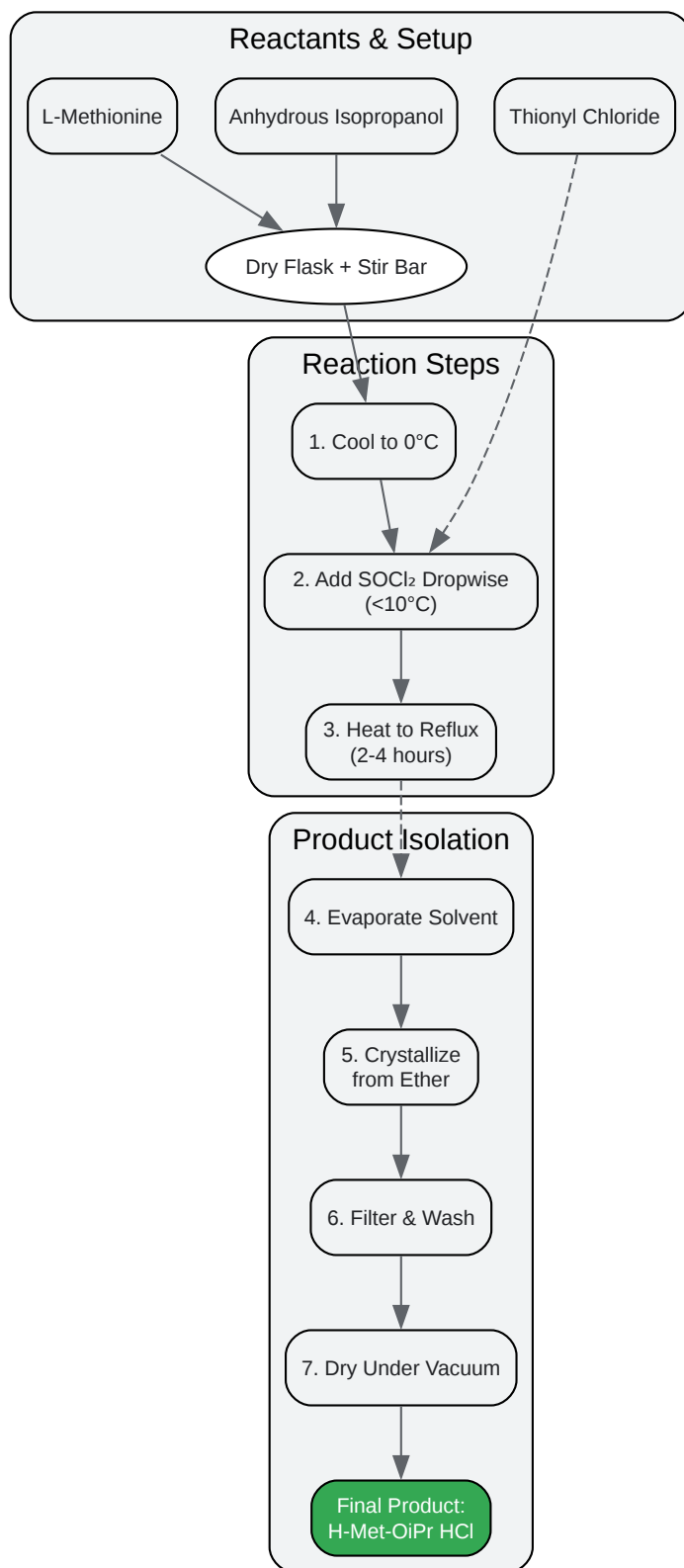
Materials:

- L-Methionine
- Anhydrous Isopropanol
- Thionyl Chloride (SOCl₂)
- Anhydrous Diethyl Ether (or tert-butyl methyl ether)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

- **Reagent Preparation:** In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).
- **Cooling:** Cool the suspension in an ice bath to 0°C with gentle stirring.
- **Thionyl Chloride Addition:** Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.
- **Crystallization:** To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.
- **Isolation:** Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield **H-Met-OiPr hydrochloride** as a white solid.



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Caption: General workflow for the synthesis of **H-Met-OiPr hydrochloride**.

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